3-Brom-6-methylchromon

Übersicht

Beschreibung

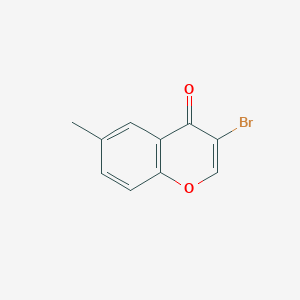

3-Bromo-6-methylchromone is a heterocyclic aromatic organic compound with the molecular formula C10H7BrO2. It is known for its unique reactivity and has been widely used in various scientific experiments due to its distinctive properties.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity: Research has demonstrated that 3-Bromo-6-methylchromone exhibits significant anti-proliferative effects against multidrug-resistant human colon cancer cells and mouse lymphoma cells. It interacts with cellular targets involved in DNA replication and cell cycle regulation, which may lead to apoptosis in cancer cells .

- Antimicrobial Properties: This compound has shown promising antibacterial activity against various pathogens, including Vibrio species. Studies indicate that it inhibits biofilm formation and virulence factors, making it a candidate for clinical applications in treating infections .

2. Biological Activity

- Enzyme Inhibition: 3-Bromo-6-methylchromone has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Its interactions with nucleophiles facilitate the formation of new derivatives that may possess enhanced biological properties .

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

3. Industrial Applications

- Dye Production: Due to its vibrant color properties, 3-Bromo-6-methylchromone is utilized in the synthesis of dyes and pigments for various industrial applications .

- Photochemical Materials: The compound's photochemical stability allows it to be used in the development of materials for photonic applications, including sensors and light-emitting devices.

Case Studies

Cytotoxicity Against Tumor Cells:

A comprehensive study evaluated the cytotoxic effects of several chromone derivatives on human tumor cell lines. The results indicated that compounds with halogen substitutions, like 3-Bromo-6-methylchromone, exhibited enhanced cytotoxicity compared to non-substituted analogs. This underscores the importance of structural modifications in developing effective anticancer agents .

Antimicrobial Studies:

Research focusing on the antibacterial activity of halogenated chromones found that derivatives such as 3-Bromo-6-methylchromone significantly inhibited biofilm formation in Vibrio species. The compound demonstrated a minimum inhibitory concentration (MIC) of 20 µg/mL for planktonic growth and effectively reduced biofilm formation through inhibition of quorum sensing genes .

Wirkmechanismus

Target of Action

It has been used in studies investigating the reversal of multidrug resistance in human colon cancer and mouse lymphoma cells transfected with the human mdr1 gene .

Mode of Action

It’s known that it interacts with its targets, possibly influencing the function of the mdr1 gene, which encodes a protein responsible for drug resistance in cancer cells .

Biochemical Pathways

It’s likely that it influences pathways related to drug resistance in cancer cells, given its use in studies investigating multidrug resistance .

Result of Action

In terms of molecular and cellular effects, 3-Bromo-6-methylchromone has been shown to have cytotoxic activity against normal and tumor cells . Some 3-formylchromone derivatives, which include 3-Bromo-6-methylchromone, have shown tumor cell-specific cytotoxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromo-6-methylchromone can be synthesized through several methods. One common synthetic route involves the bromination of 6-methylchromone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 3-Bromo-6-methylchromone often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. Industrial methods may also involve the use of automated systems for precise addition of reagents and temperature control .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-methylchromone undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of 3-Bromo-6-methylchromone can lead to the formation of corresponding alcohols or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution: Products vary based on the nucleophile used, resulting in compounds like 3-hydroxy-6-methylchromone.

Oxidation: Oxidized products may include 3-bromo-6-methylchromone derivatives with additional functional groups.

Reduction: Reduced products typically include alcohols or other hydrogenated forms of the original compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Bromo-6-chloro-7-methylchromone

- 6-Bromo-2-methylchromone

- 3-Formyl-6-methylchromone

Uniqueness

3-Bromo-6-methylchromone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its bromine and methyl groups at specific positions on the chromone ring make it particularly useful in certain synthetic applications and biological studies .

Biologische Aktivität

3-Bromo-6-methylchromone is a derivative of chromone, a class of compounds recognized for their diverse biological activities. This article delves into the biological activity of 3-bromo-6-methylchromone, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

3-Bromo-6-methylchromone has the molecular formula and a molecular weight of 252.08 g/mol. Its structure includes a bromine atom at the 3-position and a methyl group at the 6-position of the chromone framework, which contributes to its unique biochemical properties.

Target Interactions : The compound interacts with various cellular targets, influencing biochemical pathways related to cell proliferation and apoptosis. Its structure allows it to act as a Michael acceptor, facilitating reactions with nucleophiles in biological systems.

Biochemical Pathways : Studies indicate that 3-bromo-6-methylchromone can inhibit specific enzymes involved in cancer cell proliferation and may alter gene expression related to cell cycle regulation .

Antitumor Activity

Research has documented the antitumor properties of 3-bromo-6-methylchromone. It exhibits selective cytotoxicity against multidrug-resistant (MDR) cancer cells, particularly in human colon cancer (COLO320) and mouse lymphoma models. The compound's ability to reverse MDR mechanisms enhances its potential as an anticancer agent .

Antimicrobial Properties

3-Bromo-6-methylchromone has demonstrated significant antibacterial and antifungal activities . It has been tested against various pathogens, including Vibrio parahaemolyticus, where it showed effective inhibition of biofilm formation and motility at low concentrations (20 µg/mL) . This makes it a promising candidate for applications in food safety and pharmaceuticals.

Urease Inhibition

The compound has also been investigated for its urease inhibitory activity , which is crucial in managing infections caused by Helicobacter pylori. Urease inhibitors can reduce ammonia production, thereby limiting the pathogenicity of this bacterium .

Case Studies and Research Findings

A summary of key studies on 3-bromo-6-methylchromone is presented in the table below:

Eigenschaften

IUPAC Name |

3-bromo-6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGSIDWZOPALIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641063 | |

| Record name | 3-Bromo-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102653-68-9 | |

| Record name | 3-Bromo-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.